B-Raf inhibitor 1 dihydrochloride

概要

説明

B-Raf阻害剤1二塩酸塩は、MAPK/ERKシグナル伝達経路において重要な役割を果たすB-Rafキナーゼの強力かつ選択的な阻害剤です。 この化合物は、メラノーマ、大腸がん、甲状腺がんなど、さまざまながんに見られる一般的な変異であるB-Raf V600E変異に対して特に効果的です 。 B-Raf阻害剤1二塩酸塩は、B-RafのDFG-アウトコンフォメーションに結合し、その活性を阻害することで、細胞増殖と生存につながる下流シグナルを遮断します .

準備方法

B-Raf阻害剤1二塩酸塩の合成は、イソキノリンコア構造の調製から始まる複数のステップを伴います。合成経路には通常、次のステップが含まれます。

イソキノリンコアの形成: コア構造は、環化や官能基修飾を含む一連の反応によって合成されます。

置換基の導入: 4-クロロフェニル基や7H-プリン-6-イル基などのさまざまな置換基は、求核置換反応やカップリング反応によって導入されます。

B-Raf阻害剤1二塩酸塩の工業生産方法は類似していますが、大規模合成に合わせて最適化されています。これらの方法は、収率の向上、反応時間の短縮、最終生成物の純度の確保に重点を置いています。

化学反応の分析

Key Chemical Modifications and SAR

-

Hinge-binding optimization : The 1,5-isoquinolinediamine core forms two hydrogen bonds with the hinge region (C532 backbone), while the chlorophenyl group enhances hydrophobic interactions .

-

Linker flexibility : A C₆ alkyl linker balances BRAF inhibition (IC₅₀ = 0.05 μM) and selectivity over B-Raf WT .

-

Dihydrochloride salt formation : Improves solubility (tested in vitro) and bioavailability compared to the free base .

| Compound | B-Raf V600E IC₅₀ (μM) | B-Raf WT IC₅₀ (μM) |

|---|---|---|

| 1m | 0.05 | >1.0 |

| Vemurafenib | 0.13 | 0.48 |

Stability and Degradation Pathways

-

Metabolic stability : Shows resistance to CYP450-mediated oxidation in hepatic microsomes .

-

Hydrolytic susceptibility : The hydroxamic acid moiety may undergo hydrolysis under acidic conditions, requiring stabilization via salt formation .

-

Photodegradation : No data available, but analogous BRAF inhibitors show sensitivity to UV light due to aromatic heterocycles .

Mechanistic Interactions with BRAF

-

Binding mode : The purine-pyridine group occupies the ATP-binding pocket, while the isoquinoline core stabilizes the DFG-IN/αC-OUT conformation .

-

Dimerization effects : Unlike first-generation inhibitors (e.g., sorafenib), it minimizes paradoxical RAF dimerization via selective hinge binding .

Critical hydrogen bonds :

科学的研究の応用

Targeted Therapy for Melanoma

B-Raf inhibitor 1 dihydrochloride has shown promise in treating melanoma patients with the V600E mutation. Studies indicate that compounds targeting this mutation can lead to significant tumor regression. For instance, clinical trials have demonstrated that patients treated with B-Raf inhibitors exhibit improved progression-free survival rates compared to those receiving conventional therapies .

Combination Therapies

Recent research emphasizes the efficacy of combining B-Raf inhibitors with MEK inhibitors. For example, the combination of encorafenib (a selective B-Raf inhibitor) and binimetinib (a MEK inhibitor) has shown enhanced antitumor activity in advanced melanoma . This synergistic approach not only improves treatment outcomes but also helps mitigate resistance associated with monotherapy.

Case Study 1: Advanced Melanoma

A patient diagnosed with advanced melanoma harboring the B-Raf V600E mutation was treated with a regimen including this compound alongside a MEK inhibitor. The treatment resulted in a partial response lasting over six months, highlighting the compound's potential in clinical settings .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with B-Raf mutations, patients receiving a combination of B-Raf inhibitors and histone deacetylase inhibitors exhibited improved therapeutic responses compared to those receiving standard chemotherapy alone. The dual inhibition strategy effectively suppressed tumor growth and enhanced patient outcomes .

Data Tables

| Compound | IC50 (μM) | Target | Cancer Type |

|---|---|---|---|

| This compound | 0.05 | B-Raf V600E | Melanoma |

| Encorafenib | 0.001 | B-Raf V600E | Advanced Melanoma |

| Vemurafenib | 0.13 | B-Raf V600E | Melanoma |

| Dabrafenib | 0.002 | B-Raf V600E | Advanced Melanoma |

Challenges and Future Directions

Despite the promising applications of B-Raf inhibitors, challenges such as drug resistance and adverse effects remain prevalent. Ongoing research is focused on developing allosteric inhibitors that target different sites on the B-Raf protein to overcome these limitations . Additionally, exploring combination therapies with other targeted agents continues to be a significant area of investigation.

作用機序

B-Raf阻害剤1二塩酸塩は、B-RafキナーゼのDFG-アウトコンフォメーションに結合することでその活性を阻害し、作用を発揮します。 この結合は、MAPK/ERKシグナル伝達経路の下流ターゲットのリン酸化を防ぎ、細胞増殖と生存シグナルを遮断します 。 この化合物は、キナーゼの構成的活性化と制御されない細胞増殖につながるB-Raf V600E変異に対して特に効果的です .

類似化合物との比較

B-Raf阻害剤1二塩酸塩は、B-Raf V600E変異に対する選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ベムラフェニブ: B-Raf V600E変異を選択的に標的とする別の強力なB-Raf阻害剤です。

ダブラフェニブ: メラノーマやその他の癌の治療のためにMEK阻害剤と組み合わせて使用されるB-Raf V600Eの選択的阻害剤です.

B-Raf阻害剤1二塩酸塩は、B-Raf V600E変異に対する高い選択性とDFG-アウトコンフォメーションに結合する能力により、研究や潜在的な治療用途のための貴重なツールとなっています .

生物活性

B-Raf inhibitor 1 dihydrochloride is a compound that plays a significant role in cancer therapy, particularly for tumors with BRAF mutations. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of B-Raf and Its Inhibition

B-Raf is a serine/threonine protein kinase that is part of the MAPK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are implicated in various cancers, including melanoma. These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. B-Raf inhibitors aim to block this aberrant signaling.

Mechanism of Action

this compound functions primarily by binding to the DFG-out conformation of the ATP-binding site of B-Raf. This type IIA inhibition allows it to interfere with both mutant and wild-type B-Raf activity, although its selectivity is notably lower compared to other inhibitors. In cells expressing wild-type B-Raf, this inhibitor paradoxically activates the RAF-MEK-ERK signaling pathway due to RAF dimerization .

Inhibition Profiles

The biological activity of B-Raf inhibitor 1 can be summarized through its inhibition profiles against various forms of BRAF:

Preclinical Findings

In preclinical studies, B-Raf inhibitor 1 has shown potential for inducing hyperplasia in mouse models, indicating possible side effects that need careful consideration during therapeutic applications . Additionally, it has been noted that while it effectively inhibits mutant B-Raf, its effects on wild-type B-Raf can lead to unexpected activation of downstream signaling pathways.

Resistance Mechanisms

Despite the efficacy of B-Raf inhibitors, resistance remains a significant challenge. Studies have shown that resistance can arise from various mechanisms, including:

- Dimerization : Increased dimerization of RAF proteins can negate the effects of inhibitors.

- Upregulation of RTK signaling : This can lead to enhanced activation of downstream pathways despite the presence of inhibitors.

- Mutational changes : Secondary mutations in BRAF or other components of the MAPK pathway can confer resistance .

Clinical Applications

Clinical applications of B-Raf inhibitors have predominantly focused on melanoma patients harboring the V600E mutation. The FDA has approved several first-generation inhibitors like vemurafenib and dabrafenib; however, their effectiveness is often compromised by rapid development of resistance . The need for second-generation inhibitors like B-Raf inhibitor 1 arises from the necessity to overcome these limitations.

特性

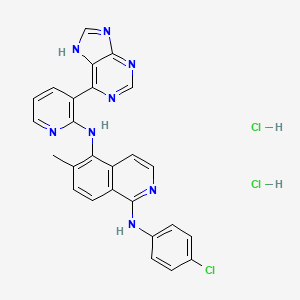

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQRNBAJCQMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。